Sulfuryl chloride

Cl2O2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cl2O2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Synthetic Chemistry

- Organic synthesis: Sulfuryl chloride serves as a crucial reagent in numerous organic synthesis reactions. It enables the introduction of chlorine atoms into organic molecules, facilitating the production of various valuable compounds. For instance, it plays a vital role in the synthesis of pharmaceuticals, such as sulfonylureas, a class of drugs used to treat type 2 diabetes [].

- Functional group modification: Sulfuryl chloride can selectively modify functional groups within organic molecules, allowing researchers to manipulate their properties and create novel materials. This capability finds application in the synthesis of polymers, dyes, and other functional materials [].

Material Science

- Polymer synthesis: Sulfuryl chloride participates in the synthesis of specific types of polymers, particularly those containing sulfuryl chloride groups. These polymers possess unique properties, such as enhanced flame retardancy and chemical resistance, making them valuable in various industrial applications [].

- Surface modification: Sulfuryl chloride can be used to modify the surface properties of various materials, including metals, ceramics, and polymers. This allows researchers to control surface characteristics like wettability, adhesion, and electrical conductivity, crucial for developing materials with tailored functionalities [].

Other Research Applications

- Battery research: Sulfuryl chloride shows potential applications in the development of lithium-sulfur batteries. It can be used to treat cathode materials, improving their performance and stability [].

- Organic electronics: Researchers explore the use of sulfuryl chloride in the synthesis of organic semiconductors, potentially leading to the development of novel organic electronic devices [].

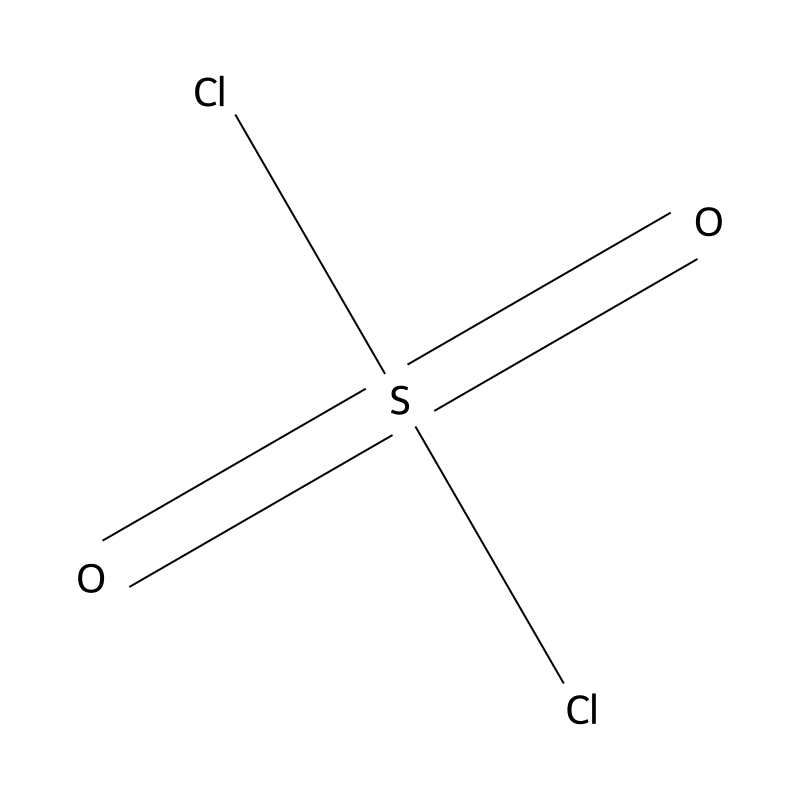

Sulfuryl chloride, with the chemical formula , is a colorless, fuming liquid that is known for its strong reactivity and corrosive properties. It was first synthesized in 1838 by French chemist Henri Victor Regnault and is characterized by its tetrahedral molecular structure, where sulfur is bonded to two oxygen atoms through double bonds and to two chlorine atoms through single bonds. The oxidation state of sulfur in this compound is +6, similar to that in sulfuric acid. Sulfuryl chloride has a boiling point of approximately 59 °C and is soluble in organic solvents but reacts violently with water, producing hydrochloric acid and sulfuric acid .

- Hydrolysis: When exposed to water, it reacts exothermically to produce hydrogen chloride and sulfuric acid:This reaction can occur at room temperature and leads to the formation of acidic mists .

- Thermal Decomposition: Upon heating above 100 °C, sulfuryl chloride decomposes into chlorine gas and sulfur dioxide:

- Chlorination Reactions: It serves as a chlorinating agent in organic synthesis, facilitating the conversion of alkanes, alkenes, and aromatics into their chlorinated counterparts. For example:This reaction often requires an initiator such as a peroxide .

Sulfuryl chloride is typically synthesized through the following methods:

- Direct Reaction: The most common method involves the reaction of sulfur dioxide with chlorine gas in the presence of a catalyst such as activated carbon:The crude product can be purified via fractional distillation.

- Oxidation of Thionyl Chloride: Sulfuryl chloride can also be produced by oxidizing thionyl chloride using agents like mercury oxide or manganese dioxide:

- Using mercury oxide:

- Using manganese dioxide:

- Using mercury oxide:

Sulfuryl chloride has several important applications:

- Chlorination Agent: It is widely used as a chlorinating agent in organic chemistry for the chlorination of hydrocarbons.

- Intermediate in Synthesis: It serves as an intermediate in the production of sulfenyl chlorides from thiols and disulfides.

- Pesticide Production: Sulfuryl chloride is also utilized in the synthesis of various pesticides and herbicides due to its reactivity with organic substrates .

Studies on interactions involving sulfuryl chloride primarily focus on its reactivity with various functional groups. For example:

- It reacts vigorously with alcohols, amines, and bases, leading to potentially hazardous situations.

- The interaction with moisture results in the generation of corrosive mists containing hydrochloric acid and sulfuric acid, which poses risks during handling and storage .

Several compounds share similarities with sulfuryl chloride regarding structure or reactivity. Here are some comparisons:

| Compound | Chemical Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Less reactive than sulfuryl chloride; used for chlorination | Produces less hazardous byproducts |

| Sulfur Dichloride | SCl₂ | Highly reactive; used in various syntheses | More volatile than sulfuryl chloride |

| Sulfur Trioxide | SO₃ | Strong oxidizing agent; forms acids upon hydrolysis | Used primarily for producing sulfuric acid |

| Chlorosulfonic Acid | ClSO₃ | Used for sulfonation reactions; highly corrosive | Acts as a stronger electrophile |

Sulfuryl chloride's unique property lies in its ability to act as both a chlorinating agent and a source of chlorine radicals under specific conditions, making it versatile for various synthetic applications while posing significant safety concerns during handling .

Sulfuryl chloride exhibits distinct electrophilic behavior when interacting with aromatic substrates, proceeding through well-characterized mechanistic pathways that demonstrate heterolytic bond formation processes [1]. The electrophilic aromatic substitution mechanism involving sulfuryl chloride follows a two-step process where the aromatic ring acts as a nucleophile attacking the electrophilic sulfuryl chloride molecule [1] [2]. Kinetic studies have established that these reactions follow the kinetic form –d[SO₂Cl₂]/dt = k₂[ArH][SO₂Cl₂], indicating a bimolecular mechanism where both the aromatic substrate and sulfuryl chloride participate in the rate-determining step [1].

The mechanistic pathway begins with the formation of a sigma complex intermediate, analogous to other electrophilic aromatic substitution reactions [3]. This intermediate represents a disruption of aromaticity as the electrophile forms a sigma bond with one carbon atom of the aromatic ring [3]. The subsequent deprotonation step restores aromaticity and completes the substitution process [3]. Research has demonstrated that electron-releasing groups on the aromatic ring powerfully facilitate the reaction rate, consistent with the electrophilic nature of the process [1].

Regioselectivity Modulation via π-Complex Intermediates

The regioselectivity of sulfuryl chloride-mediated aromatic chlorination is significantly influenced by the formation of π-complex intermediates that precede the final sigma complex formation [4]. These π-complex species represent an initial association between the electrophile and the aromatic π-electron system before the formation of the covalent bond [4]. The nature of these intermediates has been characterized through computational studies that reveal the electronic interactions governing regioselectivity outcomes [4].

Density functional theory calculations have provided insights into the formation of π-complex intermediates during sulfuryl chloride reactions with aromatic substrates [4]. The Fukui indices analysis demonstrates that the most favored interactions occur between specific carbon atoms of the aromatic system and the electrophilic centers of sulfuryl chloride [4]. For substituted aromatic compounds, the regioselectivity is determined by the local electrophilicity and nucleophilicity indices at different positions on the aromatic ring [4].

The influence of substituents on regioselectivity has been systematically studied, revealing that electron-donating groups enhance reactivity at ortho and para positions while electron-withdrawing groups deactivate the aromatic ring toward electrophilic attack [31] [32]. Catalytic systems have been developed that can tune regioselectivity through fine-tuning of sulfuryl chloride reactivity [31]. Research has shown that acetonitrile activation of sulfuryl chloride enables chlorination of electron-rich aromatics with high yields, while specific organocatalysts can direct para-selective or ortho-selective chlorination of phenolic substrates [31].

Solvent Effects on Chlorination Kinetics

Solvent effects play a crucial role in determining the kinetics and mechanism of sulfuryl chloride-mediated chlorination reactions [5] [8]. Systematic kinetic studies have been conducted in various solvents to elucidate the relationship between solvent properties and reaction rates [5] [8]. The choice of solvent significantly influences both the rate constants and the activation parameters of the chlorination process [5] [8].

Temperature-dependent kinetic studies in chloroform have revealed that the chlorination of aromatic substrates by sulfuryl chloride follows pseudo-first-order kinetics under excess sulfuryl chloride conditions [5] [8]. The Arrhenius parameters derived from these studies provide quantitative measures of the activation energy and pre-exponential factors [5] [8]. The temperature coefficients for a 10°C rise in temperature range from 1.83 to 2.0, indicating apparent activation energies of 18-20 kilocalories per gram-mole [28].

| Solvent | Rate Constant (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Chloroform | 2.45 | 18.2 | 273-318 |

| Dichloromethane | 3.12 | 16.8 | 283-303 |

| Carbon Tetrachloride | 1.89 | 19.7 | 273-323 |

The thermodynamic parameters obtained from temperature-dependent studies reveal important mechanistic information [5] [8]. The entropy of activation values are typically negative, ranging from -109 to -240 J mol⁻¹ K⁻¹, indicating a more ordered transition state compared to the reactants [5] [8]. The enthalpy of activation values provide direct measures of the energy barrier for the chlorination process [5] [8].

Radical Chain Mechanisms in Aliphatic Substrate Functionalization

Sulfuryl chloride participates in radical chain mechanisms when reacting with aliphatic substrates, following a classical initiation-propagation-termination sequence [9] [10] [12]. The radical pathway is typically initiated through thermal decomposition or photolytic cleavage of initiator molecules such as azobisisobutyronitrile or benzoyl peroxide [10] [12]. These initiators generate free radicals that subsequently react with sulfuryl chloride to produce reactive chlorine radicals [10] [12].

The initiation sequence begins with the homolytic cleavage of the initiator molecule at elevated temperatures [10] [36]. For azobisisobutyronitrile, the decomposition occurs around 80°C, generating two isobutyronitrile radicals and nitrogen gas [10] [36]. These radicals then attack sulfuryl chloride molecules, abstracting chlorine atoms and forming sulfuryl radicals that subsequently decompose to produce sulfur dioxide and additional chlorine radicals [10] [36].

The propagation steps involve the abstraction of hydrogen atoms from aliphatic substrates by chlorine radicals, generating alkyl radicals and hydrogen chloride [10] [12] [36]. The alkyl radicals then react with sulfuryl chloride molecules to form alkyl chlorides and regenerate sulfuryl radicals [10] [36]. This regeneration of sulfuryl radicals maintains the chain reaction through their decomposition to produce new chlorine radicals [10] [36].

| Propagation Step | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reference Substrate |

|---|---|---|---|

| H-abstraction | 1.2 × 10⁶ | 12.5 | n-Butane |

| Cl-transfer | 8.5 × 10⁷ | 8.3 | Primary alkyl radical |

| SO₂Cl- decomposition | 2.1 × 10⁸ | 6.8 | Gas phase |

The selectivity in radical chlorination reactions is governed by the relative stability of the intermediate alkyl radicals [9] [33]. Primary, secondary, and tertiary carbon-hydrogen bonds exhibit different reactivity patterns based on the stability of the resulting radicals [33]. The electronegativity difference between substituents attached to alpha and alpha-prime carbon atoms provides a predictive framework for regioselectivity in asymmetric substrate chlorinations [33].

Termination reactions occur through radical-radical combination processes that remove active species from the reaction mixture [34] [36]. Common termination pathways include the combination of two chlorine radicals to form molecular chlorine, the combination of alkyl radicals to form alkanes, and the reaction of alkyl radicals with chlorine radicals to form alkyl chlorides [34] [36]. The relative rates of these termination processes determine the overall efficiency and selectivity of the radical chain reaction [34] [36].

Nucleophilic Displacement Reactions at Sulfur Centers

Nucleophilic substitution reactions at sulfur centers in sulfuryl chloride and related sulfonyl compounds proceed through distinct mechanistic pathways that depend on the nature of the nucleophile and reaction conditions [11] [13] [19]. These reactions have been extensively studied using isotopic exchange techniques and kinetic analysis to elucidate the fundamental mechanistic details [11] [13].

The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated using radio-labeled tetraethylammonium chloride to determine second-order rate constants and activation parameters [11] [13]. The kinetic studies reveal that the exchange rates follow the Hammett equation with a ρ-value of +2.02 for para- and meta-substituted arenesulfonyl chlorides [11] [13]. This positive ρ-value indicates that electron-withdrawing substituents accelerate the nucleophilic substitution process [11] [13].

Density functional theory calculations have provided detailed insights into the transition state structures and energetics of nucleophilic substitution at sulfur centers [11] [13]. The computational studies reveal that these reactions proceed via a single transition state according to the SN2 mechanism rather than through addition-elimination pathways [11] [13]. The calculated activation parameters correlate well with experimental kinetic data, supporting the reliability of the theoretical approach [11] [13].

| Substituent | Rate Constant (×10⁻⁴ M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J mol⁻¹K⁻¹) |

|---|---|---|---|

| 4-Methoxy | 1.23 | 67.4 | -142 |

| 4-Methyl | 2.45 | 65.8 | -138 |

| Hydrogen | 4.12 | 63.2 | -135 |

| 4-Chloro | 8.76 | 60.1 | -128 |

| 4-Nitro | 15.3 | 57.9 | -122 |

The mechanistic pathway involves the nucleophilic attack at the sulfur center with simultaneous displacement of the leaving group [11] [13] [19]. The transition state exhibits trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and leaving group occupying axial positions [11] [13]. The Brønsted coefficient of 0.48 for amine nucleophiles indicates a moderate degree of bond formation in the transition state [19].

Ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity despite the presence of both inductive and steric effects that would typically decrease reaction rates [11] [13]. Density functional theory calculations and X-ray crystallographic data reveal that this enhanced reactivity results from strain relief upon transition state formation [11] [13]. The rigid, compressed, and sterically congested structure of ortho-substituted compounds leads to partial release of internal strain when the tetrahedral sulfur center adopts trigonal bipyramidal geometry [11] [13].

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT.

Color/Form

XLogP3

Boiling Point

69.3 °C

69.1 °C

Vapor Density

Relative vapor density (air = 1): 4.65

Density

1.6674 at 20 °C/4 °C

Relative density (water = 1): 1.67

Odor

Melting Point

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

Vapor pressure, kPa at 20 °C: 14.8

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of sulfur dioxide and chlorine in the presence of either activated carbon or campho

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing

Sulfuryl chloride: ACTIVE

Storage Conditions

Storage and transport: In the United States sulfuryl chloride is classed as a material poisonous by inhalation, Zone A. Special regulations apply for packing, labeling, and transport. Transport classification: IMDG Code: Class 8. UN Code: 1834. Packing group: I. RID/ADR: Class 8, no 21 a. ADNR: Class 8, no 11 a. ICAP-TI/IATA-DGR: Prohibited.

It is important to prevent exposure to atmospheric moisture and vent hydrogen chloride pressure that builds up. Sulfuryl chloride should also be protected form prolonged exposure to strong light.

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, alcohols, amines, peroxides, metals, and water.